Propyl nicotinate

Description

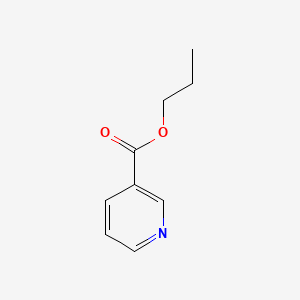

Structure

3D Structure

Properties

IUPAC Name |

propyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAOCVVWIKGTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227629 | |

| Record name | Nicodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-15-4 | |

| Record name | Propyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicodan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80CZF4GX8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl nicotinate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl nicotinate, the propyl ester of nicotinic acid (niacin or vitamin B3), is a compound of interest in pharmaceutical and cosmetic research due to its vasodilatory and rubefacient properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. The information is presented to support research and development activities involving this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided.

Chemical Structure and Identification

This compound is an aromatic ester characterized by a pyridine ring substituted with a propoxycarbonyl group at the 3-position.

Systematic Name: Propyl pyridine-3-carboxylate[1] Synonyms: Nicotinic acid propyl ester, n-propyl nicotinate[1]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Registry Number | 7681-15-4 | |

| Appearance | Solid | |

| Boiling Point | 235 °C | |

| Density | 1.075 g/cm³ | |

| LogP (Octanol/Water) | 1.648 (Calculated) | |

| Water Solubility | log10WS = -2.32 (Calculated, mol/L) | |

| IUPAC InChI | InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| IUPAC InChIKey | CLAOCVVWIKGTOP-UHFFFAOYSA-N | |

| SMILES | CCCOC(=O)c1cccnc1 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this compound are not widely available in public databases, the following sections provide predicted data and analysis based on known spectral information of similar compounds.

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the gas-phase IR spectrum of this compound. Key characteristic peaks are expected for the carbonyl stretch of the ester, C-O stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Table 2: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O (ester) stretch |

| ~1280 | C-O (ester) stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1480 | Aromatic C=C and C=N stretch |

| ~2970-2850 | Aliphatic C-H stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure of this compound and typical chemical shifts for similar compounds, a predicted ¹H NMR spectrum is described in Table 3.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H2 (Pyridine) |

| ~8.8 | d | 1H | H6 (Pyridine) |

| ~8.3 | dt | 1H | H4 (Pyridine) |

| ~7.4 | dd | 1H | H5 (Pyridine) |

| ~4.3 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~1.8 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.0 | t | 3H | -O-CH₂-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound are listed in Table 4.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~153 | C6 (Pyridine) |

| ~151 | C2 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~126 | C3 (Pyridine) |

| ~123 | C5 (Pyridine) |

| ~67 | -O-CH₂ -CH₂-CH₃ |

| ~22 | -O-CH₂-CH₂ -CH₃ |

| ~10 | -O-CH₂-CH₂-CH₃ |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the propoxy group or parts of the propyl chain.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 165 | [M]⁺ |

| 123 | [M - C₃H₆]⁺ |

| 106 | [Pyridine-3-carbonyl]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several standard esterification methods. Two common and effective methods are Fischer esterification and transesterification.

This method involves the acid-catalyzed reaction of nicotinic acid with n-propanol.

Figure 2: Fischer esterification workflow for this compound synthesis.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid (1 equivalent), excess n-propanol (which also serves as the solvent, ~5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

This method involves the reaction of an alkyl nicotinate (e.g., methyl or ethyl nicotinate) with n-propanol in the presence of a catalyst.

Protocol (Adapted from a similar procedure):

-

Reaction Setup: In a flask equipped for distillation, combine methyl or ethyl nicotinate (1 equivalent), n-propanol (excess), and a catalytic amount of a suitable catalyst (e.g., sodium methoxide or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to facilitate the transesterification and distill off the lower-boiling alcohol byproduct (methanol or ethanol) to drive the equilibrium towards the product.

-

Workup and Purification: Once the reaction is complete, the excess n-propanol can be removed by distillation. The remaining crude this compound is then purified by vacuum distillation.

Biological Activity and Mechanism of Action

This compound, like other nicotinic acid esters, is known for its ability to cause cutaneous vasodilation, leading to a reddening of the skin, an effect known as rubefacient. This property is utilized in some topical preparations for the relief of muscle and joint pain.

The mechanism of action is believed to involve the local release of prostaglandins, particularly prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂). Upon topical application, this compound penetrates the skin and is hydrolyzed to nicotinic acid. The nicotinic acid then interacts with receptors on skin cells, such as Langerhans cells and keratinocytes, stimulating the synthesis and release of prostaglandins. These prostaglandins then act on the smooth muscle of dermal blood vessels, causing them to relax and leading to increased blood flow and the characteristic flushing and warming sensation.

Figure 3: Proposed signaling pathway for this compound-induced vasodilation.

Safety and Handling

This compound is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a nicotinic acid ester with well-documented vasodilatory effects, making it a compound of interest for topical pharmaceutical and cosmetic applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action to aid researchers in their work with this molecule. Further experimental validation of the predicted spectroscopic and solubility data is encouraged for precise analytical and formulation development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Propyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of propyl nicotinate, a significant organic compound with applications in various fields, including pharmaceuticals and as a rubefacient. This document details the prevalent synthesis methodology, Fischer-Speier esterification, and outlines a suite of characterization techniques essential for verifying the identity, purity, and structural integrity of the synthesized compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols and visual workflows are provided to facilitate practical application in a laboratory setting.

Synthesis of this compound via Fischer-Speier Esterification

This compound is commonly synthesized through the Fischer-Speier esterification of nicotinic acid with propanol, utilizing an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

Nicotinic acid

-

n-Propanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Deionized water

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine nicotinic acid and an excess of n-propanol (typically a 3 to 5-fold molar excess).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess propanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash it with deionized water to remove any remaining acid and alcohol.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted nicotinic acid and the sulfuric acid catalyst. Repeat this washing until no more carbon dioxide evolution is observed.

-

Final Wash: Wash the organic layer once more with deionized water and then with brine to remove any residual water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via Fischer esterification.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.

Physical Properties

The fundamental physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [3] |

| Boiling Point | 227.1 °C at 760 mmHg | [4] |

| Density | 1.075 g/cm³ | [5] |

| Refractive Index | 1.498 |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | ~8.5 - 9.0 | m | 2H |

| Pyridine-H | ~7.2 - 8.2 | m | 2H |

| O-CH₂ | ~4.2 | t | 2H |

| CH₂ | ~1.7 | sextet | 2H |

| CH₃ | ~1.0 | t | 3H |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Pyridine-C | ~123 - 153 |

| O-CH₂ | ~67 |

| CH₂ | ~22 |

| CH₃ | ~10 |

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Liquid Sample):

-

Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1720 |

| C-O (ester) | ~1280 |

| C=C, C=N (aromatic) | ~1600, ~1480 |

| C-H (aromatic) | ~3050 |

| C-H (aliphatic) | ~2960 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Expected Mass Spectral Data:

| m/z | Interpretation |

| 165 | Molecular ion [M]⁺ |

| 123 | [M - C₃H₆]⁺ (loss of propene via McLafferty rearrangement) |

| 106 | [Pyridine-CO]⁺ |

| 78 | [Pyridine]⁺ |

Chromatographic Characterization

GC is used to assess the purity of the synthesized this compound.

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Injection: Inject a small volume of the solution into the GC instrument.

-

Separation: Use a suitable capillary column (e.g., a non-polar or moderately polar column) and a temperature program to separate the components.

-

Detection: Use a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.

-

Analysis: Analyze the chromatogram to determine the retention time and the percentage purity of the product.

HPLC is another powerful technique for purity assessment.

Experimental Protocol (Adapted from a similar method):

-

Column: Primesep 100 mixed-mode column (4.6x150 mm, 5 µm, 100Å).

-

Mobile Phase: A gradient of acetonitrile and water with a sulfuric acid buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

References

Propyl Nicotinate: An In-depth Technical Guide to its Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nicotinate, a propyl ester of nicotinic acid (niacin), is a topical vasodilator that induces localized erythema and is used in various dermatological and physiological studies. Its mechanism of action at the cellular level, while sharing similarities with its parent compound nicotinic acid, involves a complex interplay of receptor activation, intracellular signaling cascades, and the production of inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cellular models, with a focus on key signaling pathways, quantitative data from related compounds, and detailed experimental protocols.

Disclaimer: Quantitative data specifically for this compound is limited in the current scientific literature. Therefore, where specific values for this compound are unavailable, data for the closely related and well-studied compound, nicotinic acid, are provided as a proxy to infer potential activity.

Core Mechanisms of Action

The primary mechanism underlying the vasodilatory and inflammatory effects of this compound involves its hydrolysis to nicotinic acid, which then activates several key cellular pathways. The main cellular players and signaling cascades implicated are:

-

G-Protein Coupled Receptor 109A (GPR109A) Activation: Nicotinic acid is a known agonist for GPR109A (also known as HCA₂), a Gαi-coupled receptor expressed in various cell types, including adipocytes, keratinocytes, and immune cells like Langerhans cells.[1][2] Activation of GPR109A initiates a signaling cascade that is central to the downstream effects of this compound.

-

Prostaglandin Synthesis: A key consequence of GPR109A activation in the skin is the stimulation of the arachidonic acid pathway, leading to the synthesis and release of prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).[3][4][5] These prostaglandins are potent vasodilators and contribute to the characteristic erythema (redness) and warming sensation upon topical application of nicotinates.

-

Transient Receptor Potential (TRP) Channel Activation: Emerging evidence suggests a potential role for Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, in mediating some of the sensory effects of nicotinates. These channels are non-selective cation channels expressed in sensory neurons and are activated by a wide range of chemical and physical stimuli, leading to an influx of calcium and subsequent cellular responses. While direct activation by this compound is not definitively established, the inflammatory mediators produced downstream of GPR109A activation can sensitize these channels.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the available data for nicotinic acid and other relevant agonists as a reference.

| Target | Agonist | Cell Type | Assay Type | EC₅₀ / IC₅₀ | Reference |

| GPR109A | Nicotinic Acid | Human Langerhans Cells (differentiated from CD34+ cells) | PGD₂ Release | ~1.2 mM | |

| GPR109A | Nicotinic Acid | Colon Cancer Cells | Apoptosis Induction | ~1 mM (effective concentration) | |

| GPR109A | Butyrate | Colon Cancer Cells | Receptor Activation | ~1.6 mM | |

| Nicotinic Receptor | Nicotine | SK-N-SH Neuroblastoma Cells | Calcium Influx | 13 µM | |

| TRPA1 | JT010 | HEK293 Cells | Covalent Modification | 0.65 nM | |

| TRPV1 | Capsaicin | Human PC-3 Cells | Calcium Imaging | 1.90 x 10⁻⁶ M |

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values are dependent on the specific experimental conditions and cell types used.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to this compound using a fluorescent calcium indicator.

1. Cell Culture and Seeding:

- Culture a suitable cell line (e.g., HEK293 cells transfected with GPR109A, or primary keratinocytes) in appropriate growth medium.

- Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

2. Dye Loading:

- Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with 20 mM HEPES. The final concentration of the dye will depend on the specific dye and cell type (typically 1-5 µM).

- Aspirate the growth medium from the wells and wash once with HBSS.

- Add the dye loading buffer to each well and incubate the plate in the dark at 37°C for 30-60 minutes.

3. Cell Washing:

- Aspirate the dye loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.

- Add fresh HBSS to each well.

4. Compound Preparation and Addition:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations.

- Prepare control solutions (vehicle control, positive control e.g., ionomycin).

5. Fluorescence Measurement:

- Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.

- Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., Ex/Em ~485/525 nm for Fluo-4).

- Establish a baseline fluorescence reading for a set period (e.g., 60 seconds).

- Inject the this compound solutions and controls into the wells.

- Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes) to capture the transient calcium influx.

6. Data Analysis:

- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

- Normalize the data to the vehicle control.

- Plot the normalized fluorescence response against the log of the this compound concentration to generate a dose-response curve.

- Calculate the EC₅₀ value from the dose-response curve.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Seed_Cells [label="Seed Cells in\n96-well Plate"];

Incubate_24_48h [label="Incubate 24-48h"];

Load_Dye [label="Load with Calcium\nIndicator Dye"];

Incubate_30_60min [label="Incubate 30-60 min"];

Wash_Cells [label="Wash Cells"];

Add_Compound [label="Add this compound\n& Controls"];

Measure_Fluorescence [label="Measure Fluorescence\n(Plate Reader)"];

Analyze_Data [label="Analyze Data\n(Dose-Response Curve, EC₅₀)"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Seed_Cells;

Seed_Cells -> Incubate_24_48h;

Incubate_24_48h -> Load_Dye;

Load_Dye -> Incubate_30_60min;

Incubate_30_60min -> Wash_Cells;

Wash_Cells -> Add_Compound;

Add_Compound -> Measure_Fluorescence;

Measure_Fluorescence -> Analyze_Data;

Analyze_Data -> End;

}

Protocol 2: Prostaglandin E₂ (PGE₂) Release Assay

This protocol describes the measurement of PGE₂ released from cells in culture in response to this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Treatment:

- Culture a relevant cell line (e.g., primary human keratinocytes or Langerhans cells) in appropriate growth medium.

- Seed the cells into a 24-well or 48-well plate and grow to near confluence.

- Replace the growth medium with a serum-free medium for a period of time (e.g., 4-24 hours) to reduce basal prostaglandin levels.

- Prepare various concentrations of this compound in the serum-free medium.

- Aspirate the medium and add the this compound solutions or control medium (vehicle) to the cells.

- Incubate for a predetermined time (e.g., 1-24 hours) at 37°C.

2. Supernatant Collection:

- After the incubation period, carefully collect the cell culture supernatant from each well.

- Centrifuge the supernatants at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells or debris.

- Transfer the clarified supernatants to clean tubes and store at -80°C until the ELISA is performed.

3. PGE₂ Quantification by ELISA:

- Use a commercially available PGE₂ ELISA kit and follow the manufacturer's instructions. A general workflow is as follows:

- Standard Curve Preparation: Prepare a serial dilution of the PGE₂ standard provided in the kit to generate a standard curve.

- Sample and Standard Addition: Add the prepared standards and the collected cell culture supernatants to the wells of the antibody-coated microplate.

- Competitive Binding: Add a fixed amount of enzyme-conjugated PGE₂ (tracer) to each well. This will compete with the PGE₂ in the samples and standards for binding to the antibody.

- Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 2 hours at room temperature).

- Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

- Substrate Addition: Add the enzyme substrate to the wells. The enzyme bound to the plate will convert the substrate, leading to a color change.

- Stop Reaction: Stop the enzyme reaction by adding a stop solution.

- Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

4. Data Analysis:

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Determine the concentration of PGE₂ in the samples by interpolating their absorbance values from the standard curve.

- Normalize the PGE₂ concentrations to the amount of protein in the corresponding cell lysates to account for variations in cell number.

- Plot the normalized PGE₂ concentration against the this compound concentration to assess the dose-dependent effect.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Culture_Cells [label="Culture Cells to\nNear Confluence"];

Serum_Starve [label="Serum Starve Cells"];

Treat_Cells [label="Treat with this compound\n& Controls"];

Incubate [label="Incubate for\nDefined Period"];

Collect_Supernatant [label="Collect and Clarify\nSupernatant"];

Perform_ELISA [label="Perform PGE₂ ELISA"];

Analyze_Data [label="Analyze Data\n(Calculate PGE₂ Concentration)"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Culture_Cells;

Culture_Cells -> Serum_Starve;

Serum_Starve -> Treat_Cells;

Treat_Cells -> Incubate;

Incubate -> Collect_Supernatant;

Collect_Supernatant -> Perform_ELISA;

Perform_ELISA -> Analyze_Data;

Analyze_Data -> End;

}

Conclusion

The mechanism of action of this compound in cellular models is multifaceted, primarily initiated by its hydrolysis to nicotinic acid and subsequent activation of the GPR109A receptor. This leads to a signaling cascade culminating in the synthesis and release of vasodilatory prostaglandins, which are the main drivers of the observed physiological effects. There is also a potential for interaction with TRP channels, which may contribute to the sensory aspects of its application. While specific quantitative data for this compound remains to be fully elucidated, the information available for nicotinic acid provides a strong foundation for understanding its cellular effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the specific activities and potencies of this compound and its derivatives in various cellular contexts. Further research is warranted to generate specific quantitative data for this compound to refine our understanding of its pharmacological profile.

References

- 1. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylnicotinate stimulated prostaglandin synthesis in patients with schizophrenia: A preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl Nicotinate: An In-Depth Technical Guide to In Vitro and In Vivo Studies

Propyl nicotinate, the propyl ester of nicotinic acid (niacin), is a compound utilized in topical formulations for its vasodilatory properties. This technical guide provides a comprehensive overview of the in vitro and in vivo studies investigating its pharmacological effects, primarily focusing on its mechanism of action, percutaneous penetration, and anti-inflammatory potential. This document is intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics and Mechanism of Action

This compound's primary pharmacological effect is cutaneous vasodilation, leading to erythema (reddening of the skin). This effect is leveraged in topical preparations to increase local blood flow. The mechanism is believed to be analogous to that of other short-chain alkyl nicotinates, such as methyl and hexyl nicotinate.

In Vitro and In Vivo Evidence

-

Prostaglandin-Mediated Vasodilation: Topical application of nicotinic acid esters induces the local release of prostaglandins, particularly prostaglandin D2 (PGD2).[1][2] This release is a key step in the subsequent vasodilation. Studies on methyl nicotinate have shown that pretreatment with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin, which inhibit cyclooxygenase (COX) enzymes and thus prostaglandin synthesis, significantly suppresses the vasodilatory response.[3][4] This indicates that the effect is largely dependent on the prostaglandin pathway.[3]

-

Role of Sensory Nerves: Local sensory nerves are also implicated in the vasodilatory action of nicotinates. Research on methyl nicotinate has demonstrated that the application of a local anesthetic (lidocaine/prilocaine) reduces the induced increase in skin perfusion by approximately 32%.

-

GPR109A Receptor Activation: The parent compound, nicotinic acid, is a known agonist of the G protein-coupled receptor GPR109A. Activation of this receptor in immune cells like macrophages and Langerhans cells is linked to the flushing effect, which is also mediated by prostaglandin release. While this compound is a prodrug of nicotinic acid, its direct interaction with GPR109A is less characterized. However, the downstream effects involving prostaglandins suggest a potential, indirect link.

-

Anti-inflammatory Effects: Nicotinic acid has demonstrated anti-inflammatory properties that are mediated by GPR109A and are independent of prostaglandin pathways. These effects involve the inhibition of the NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. Some novel synthetic derivatives of nicotinic acid have also been shown to have potent anti-inflammatory activity through the inhibition of the COX-2 enzyme.

Data on In Vitro and In Vivo Studies

Quantitative data for this compound is limited in publicly available literature. The following tables summarize relevant data, primarily from studies on methyl and hexyl nicotinate, which are structurally and functionally similar and serve as important surrogates for understanding the activity of this compound.

Table 1: In Vivo Vasodilation and Skin Penetration Studies of Nicotinate Esters

| Compound | Model | Application | Measurement Technique | Key Findings | Reference |

| Methyl Nicotinate | Human Volunteers | 10 mM in aqueous solution | Chromameter | Significantly increased vasodilation (area-under-the-curve and peak response) in individuals with sensitive skin. | |

| Methyl Nicotinate | Human Volunteers | 0.1, 1.0, 10.0, and 100 mmol/L | Laser Doppler Velocimetry | Dose-dependent increase in cutaneous blood flow; response significantly suppressed by oral NSAIDs (ibuprofen, indomethacin, aspirin). | |

| Methyl Nicotinate | Human Volunteers | Topical application | Laser Speckle Contrast Imaging | NSAID pretreatment reduced perfusion increase by 82%; lidocaine/prilocaine reduced it by 32%. | |

| Hexyl Nicotinate | Human Volunteers | 10 mM in propylene glycol:isopropyl alcohol | Laser Doppler Velocimetry | Time to peak vasodilation was 35 ± 4 min; penetration enhancement with occlusion and chemical enhancers significantly shortened this time. | |

| Benzyl Nicotinate | Human Volunteers | Gel formulation | Laser Doppler Flowmetry | Fastest and highest blood flow increase observed on the forehead compared to the forearm and calf, likely due to higher follicle density. |

Table 2: In Vitro Anti-inflammatory Effects of Nicotinic Acid

| Compound | Cell Line | Stimulant | Key Findings | Reference |

| Nicotinic Acid | Human Monocytes | Lipopolysaccharide (LPS) | Reduced secretion of TNF-α (by 49.2±4.5%), IL-6 (by 56.2±2.8%), and MCP-1 (by 43.2±3.1%). | |

| Nicotinic Acid | THP-1 Monocytes | Lipopolysaccharide (LPS) | Reduced phosphorylated IKKβ by 42±2% and IκB-α by 54±14%; inhibited nuclear accumulation of p65 NF-κB by 89±1.3%. | |

| Nicotinic Acid | Human Umbilical Vein Endothelial Cells (HUVECs) | Activated Platelets | Significantly reduced the expression of VCAM-1 on endothelial cells. |

Experimental Protocols

In Vivo Cutaneous Blood Flow Measurement (Laser Doppler Velocimetry)

-

Subject Recruitment: Healthy adult volunteers with no history of skin diseases are recruited.

-

Test Site: A defined area (e.g., 1 cm²) on the volar forearm is marked.

-

Baseline Measurement: A laser Doppler velocimetry (LDV) probe is placed over the test site to measure baseline cutaneous blood flow until a stable signal is obtained.

-

Compound Application: A specified concentration of this compound, dissolved in a suitable vehicle (e.g., ethanol, propylene glycol), is applied to the test site, often using a filter paper disc held in place by a chamber.

-

Data Acquisition: Cutaneous blood flow is continuously monitored with the LDV probe for a set period (e.g., 60-90 minutes).

-

Data Analysis: The response is quantified by measuring parameters such as the time to onset of vasodilation, the time to peak blood flow, the maximum increase in blood flow (peak height), and the total response over time (area under the curve).

In Vitro Skin Penetration (Franz Diffusion Cell)

-

Skin Preparation: Excised skin from a relevant animal model (e.g., hairless mouse or porcine ear) is used. The skin is dermatomed to a specific thickness and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Experimental Setup: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 37°C, and continuously stirred.

-

Compound Application: A solution of this compound is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh PBS.

-

Quantification: The concentration of this compound (and its metabolite, nicotinic acid) in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of the compound penetrated per unit area is plotted against time to determine the steady-state flux and permeability coefficient.

In Vitro Anti-inflammatory Cytokine Release Assay

-

Cell Culture: A relevant cell line, such as the human monocytic cell line THP-1 or primary human monocytes, is cultured under standard conditions.

-

Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Inflammatory Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to the wells to induce cytokine production.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine secretion.

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The inhibition of cytokine release by this compound is calculated relative to the vehicle-treated, LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway for Topical Nicotinate-Induced Vasodilation

Caption: Proposed mechanism of topical this compound-induced vasodilation.

Experimental Workflow for In Vivo Skin Blood Flow Analysis

Caption: Workflow for in vivo analysis of this compound's vasodilatory effect.

Anti-Inflammatory Signaling Pathway of Nicotinic Acid

Caption: GPR109A-mediated anti-inflammatory signaling of nicotinic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotine induces endothelial dysfunction and promotes atherosclerosis via GTPCH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploitation of the nicotinic anti-inflammatory pathway for the treatment of epithelial inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Propyl Nicotinate (CAS No. 7681-15-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl nicotinate, the propyl ester of nicotinic acid, is a compound of significant interest in pharmacological research and drug development, primarily recognized for its vasodilatory properties. This technical guide provides an in-depth overview of this compound, with a focus on its synthesis, mechanism of action, pharmacokinetic profile, and analytical methodologies. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a derivative of niacin (Vitamin B3) and presents as a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7681-15-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 235 °C | |

| Density | 1.075 g/cm³ | |

| IUPAC Name | propyl pyridine-3-carboxylate | |

| Synonyms | Nicotinic acid propyl ester, Pyridine-3-carboxylic acid propyl ester |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of nicotinic acid with propanol or via transesterification of a lower alkyl nicotinate, such as methyl or ethyl nicotinate, with propanol.

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Nicotinic acid

-

n-Propanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane or other suitable organic solvent

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve nicotinic acid in an excess of n-propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Assemble a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Transesterification

This protocol outlines a general procedure for the synthesis of this compound via transesterification.

Materials:

-

Ethyl nicotinate (or methyl nicotinate)

-

n-Propanol (excess)

-

A suitable catalyst (e.g., sodium methoxide, sulfuric acid)

-

Toluene (optional, for azeotropic removal of ethanol)

-

Standard laboratory glassware for distillation

Procedure:

-

Combine ethyl nicotinate and an excess of n-propanol in a round-bottom flask.

-

Add a catalytic amount of a suitable acid or base catalyst.

-

Heat the mixture to reflux. The lower-boiling ethanol formed during the reaction can be removed by distillation, optionally as an azeotrope with toluene, to drive the reaction to completion.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, neutralize the catalyst if necessary (e.g., with a weak acid if a base catalyst was used, or a weak base if an acid catalyst was used).

-

The product, this compound, can be isolated and purified by fractional distillation under reduced pressure.

Mechanism of Action: Vasodilation

This compound, like other nicotinic acid esters, exerts its primary pharmacological effect—vasodilation—through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂). This receptor is expressed on various cells, including Langerhans cells and keratinocytes in the skin.

Signaling Pathway

The binding of this compound to GPR109A initiates a signaling cascade that leads to the production and release of prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).

Caption: GPR109A signaling pathway leading to vasodilation.

These prostaglandins then act on their respective receptors (DP1 for PGD₂ and EP₂/EP₄ for PGE₂) on the surrounding vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. This increase in blood flow manifests as the characteristic flushing and warming of the skin.

Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound is limited. However, the percutaneous absorption of nicotinic acid esters is a key area of study.

Absorption

Following topical application, this compound is absorbed through the skin. The rate and extent of absorption are influenced by factors such as the formulation, the anatomical site of application, and the integrity of the skin barrier. Studies on other nicotinic acid esters, such as benzyl nicotinate, have shown that absorption is more rapid in areas with a higher density of hair follicles, like the forehead.

Metabolism

The in vivo metabolism of this compound is presumed to involve hydrolysis by esterases in the skin and blood to nicotinic acid and propanol. Nicotinic acid is the primary active metabolite responsible for the systemic effects.

Experimental Protocol: In Vitro Percutaneous Absorption

This protocol describes a general method for assessing the in vitro percutaneous absorption of this compound using a Franz diffusion cell.

Materials:

-

Excised human or animal skin

-

Franz diffusion cells

-

Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

-

This compound formulation

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Mount a section of excised skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with receptor fluid and maintain it at a constant temperature (typically 32°C or 37°C) with constant stirring.

-

Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, collect samples from the receptor fluid.

-

Analyze the concentration of this compound and/or its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of the compound that has permeated the skin over time and determine the flux.

Caption: Workflow for in vitro percutaneous absorption study.

Analytical Methods

The quantitative determination of this compound and its metabolites in various matrices is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.

HPLC Method for this compound in Plasma

This section outlines a general HPLC method for the analysis of this compound in plasma samples.

Sample Preparation:

-

Protein Precipitation: To a plasma sample, add a protein precipitating agent such as acetonitrile.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Extraction: The supernatant can be directly injected or further purified using liquid-liquid extraction or solid-phase extraction (SPE).

Chromatographic Conditions (Illustrative):

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 263 nm).

-

Internal Standard: An appropriate internal standard, such as 6-methyl nicotinic acid, should be used for accurate quantification.

Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines.

Safety and Toxicology

This compound is generally considered safe for topical use at appropriate concentrations. The primary adverse effect is dose-dependent skin irritation, erythema (redness), and a sensation of warmth, which are direct consequences of its vasodilatory action. Systemic side effects are rare with topical application due to limited absorption and rapid metabolism.

Applications

The primary application of this compound is as a topical vasodilator. It is used in formulations for:

-

Muscular and Joint Pain Relief: By increasing blood flow to the affected area, it can help to alleviate pain and inflammation.

-

Treatment of Periodontal Diseases: It has been explored in dental compositions for its potential to improve circulation in the gums.

-

Cosmetic and Dermatological Preparations: Due to its ability to enhance microcirculation, it is sometimes included in products aimed at improving skin health and appearance.

Conclusion

This compound is a well-characterized compound with a clear mechanism of action related to the activation of the GPR109A receptor and subsequent prostaglandin-mediated vasodilation. While its synthesis is straightforward, further research is warranted to fully elucidate its pharmacokinetic profile and to explore its full therapeutic potential in various clinical applications. This guide provides a solid foundation of technical information for researchers and developers working with this intriguing molecule.

References

Propyl Nicotinate: Molecular Weight and Formula

Propyl nicotinate, also known as nicotinic acid propyl ester, is a chemical compound with the molecular formula C9H11NO2.[1][2][3][4][5] Its molecular weight is approximately 165.19 g/mol .

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| CAS Registry Number | 7681-15-4 |

| Synonyms | Nicotinic acid propyl ester, Pyridine-3-carboxylic acid propyl ester |

Structural Information

The structure of this compound consists of a pyridine ring substituted with a propoxycarbonyl group at the 3-position.

-

SMILES: CCCOC(=O)c1cccnc1

-

InChIKey: CLAOCVVWIKGTOP-UHFFFAOYSA-N

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the different identifiers for this compound. The chemical name and its synonyms all point to the same unique chemical structure, which is definitively represented by its CAS Registry Number, molecular formula, SMILES, and InChIKey.

Caption: Relationship of this compound Identifiers.

References

Propyl Nicotinate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount. This in-depth technical guide provides a detailed overview of the available data on the solubility and stability of propyl nicotinate, a propyl ester of niacin (nicotinic acid).

This compound serves as a precursor to nicotinic acid, a vital nutrient and therapeutic agent. Its efficacy and formulation development are intrinsically linked to its solubility and stability characteristics. This guide summarizes key quantitative data, outlines detailed experimental protocols for its determination, and provides visual representations of relevant chemical processes.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. While specific quantitative solubility data for this compound is not extensively available in the public domain, this section provides data for structurally related compounds and outlines the standard methodologies for its determination.

Predicted and Related Compound Solubility

A predicted LogP (octanol-water partition coefficient) for this compound is 1.94, suggesting it is more soluble in lipids than in water. The density of this compound is approximately 1.075 g/mL.

To provide a practical reference, the table below includes solubility data for the structurally similar compound, isothis compound, at 20°C. These values can serve as an initial estimate for solvent screening in formulation development.

| Solvent | Isothis compound Solubility (g/L) at 20°C |

| Methanol | 122.19 |

| Acetone | 139.73 |

| Ethanol | 79.94 |

| n-Propanol | 80.98 |

| Isopropanol | Not specified |

| n-Butanol | 90.97 |

| Ethyl Acetate | 77.95 |

| Acetonitrile | 67.35 |

| Dichloromethane | 56.31 |

Data for isothis compound is provided as an estimate for the structurally similar this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, propylene glycol, etc.)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., glass vial).

-

Place the container in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge it to separate the undissolved solid.

-

Filter the supernatant through a syringe filter to obtain a clear, saturated solution.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Stability Data

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation compatibility. Stability studies typically involve forced degradation to identify potential degradation products and pathways.

Hydrolysis

Esters like this compound are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is often catalyzed by acids or bases. The primary degradation product of this compound hydrolysis is nicotinic acid.

The half-life (t½) of myristyl nicotinate at 25°C has been calculated from an Arrhenius plot to be 466.5 days, with an activation energy of 24.57 kcal/mol.[2]

Photostability

Photostability testing evaluates the effect of light exposure on the stability of a compound. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is an essential part of stress testing.

While specific photostability data for this compound is not available, a standard protocol for assessing photostability is provided below.

Thermal Stability

Thermal stability studies assess the impact of temperature on a compound's integrity. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often employed. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions.

Specific TGA or DSC data for this compound was not found in the searched literature. However, the general approach involves heating the sample at a controlled rate and observing the temperatures at which weight loss or thermal events occur.

Experimental Protocols for Stability Testing

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

General Protocol for Forced Degradation Studies

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) for a specified duration.

-

Photodegradation: The drug substance is exposed to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified conditions for a predetermined time.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

HPLC Method for Analysis

A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products, primarily nicotinic acid.

Typical HPLC Parameters:

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the separation of this compound and nicotinic acid.

-

Detection: UV detection at a wavelength where both this compound and nicotinic acid have significant absorbance (e.g., around 260 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond to form nicotinic acid and propanol.

Conclusion

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, supplemented with information from structurally related compounds. While specific quantitative data for this compound remains limited, the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. A thorough understanding and experimental determination of these physicochemical properties are essential for the successful formulation, development, and registration of drug products containing this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

Propyl Nicotinate: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl nicotinate, the propyl ester of nicotinic acid (niacin), is a topical vasodilating agent. This technical guide provides an in-depth overview of its biological activity, molecular targets, and the signaling pathways it modulates. This compound functions as a prodrug, readily hydrolyzed in the skin to its active form, nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor 109A (GPR109A), primarily expressed on epidermal Langerhans cells and keratinocytes. This activation initiates a signaling cascade leading to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on local blood vessels to cause vasodilation, resulting in the characteristic cutaneous flushing and erythema. This guide summarizes the available quantitative data for this compound and its analogs, details relevant experimental protocols for studying its activity, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is a synthetic compound utilized in topical formulations for its ability to induce localized vasodilation. As an ester of nicotinic acid, it belongs to a class of compounds known for their effects on lipid metabolism and vascular function.[1] While systemically administered nicotinic acid has been used for decades to treat dyslipidemia, topical application of its esters, such as this compound, is primarily leveraged for its ability to increase cutaneous blood flow.[1] Understanding the precise mechanisms of action, molecular targets, and associated biological responses is crucial for the development of novel therapeutics and topical applications. This guide aims to provide a comprehensive technical resource on the biological activity of this compound for researchers and drug development professionals.

Biological Activity

The primary biological activity of this compound is the induction of cutaneous vasodilation, leading to erythema (redness) and a warming sensation upon topical application.[1] This effect is a direct result of its conversion to nicotinic acid in the skin.

Mechanism of Action

This compound readily penetrates the stratum corneum and is hydrolyzed by esterases within the epidermis and dermis to yield nicotinic acid and propanol.[2] Nicotinic acid then acts as the primary pharmacologically active molecule. The vasodilatory effect is not a direct action of nicotinic acid on vascular smooth muscle but is mediated by the release of vasoactive prostaglandins.[3]

Molecular Targets

The principal molecular target for the active metabolite of this compound, nicotinic acid, is the G-protein coupled receptor 109A (GPR109A) , also known as HM74A in humans and PUMA-G in mice. This receptor is coupled to a Gi protein. GPR109A is expressed on various cell types, but for the topical effects of nicotinic acid esters, its presence on epidermal Langerhans cells and keratinocytes is most relevant.

Quantitative Data

Table 1: Pharmacological Data for Nicotinic Acid and Analogs

| Compound | Target/Assay | Value | Species/Cell Line | Reference |

| Nicotinic Acid | GPR109A | EC50: 1.2 mM (PGD2 release) | Human Langerhans Cells | |

| Nicotinic Acid | GPR109A | Predicted Binding Energy: -5.98 kcal/mol | Human (in silico) | |

| Methyl Nicotinate | PGD2 Release | Dose-dependent (10⁻³ to 10⁻¹ M) | Human (in vivo) | |

| Hexyl Nicotinate | Cutaneous Vasodilation | Onset: ~35 min (10 mM) | Human (in vivo) |

Signaling Pathways

The activation of GPR109A by nicotinic acid triggers a well-defined signaling cascade within epidermal cells, leading to the production of vasodilatory prostaglandins.

-

Receptor Activation: Nicotinic acid binds to and activates the GPR109A receptor on Langerhans cells and keratinocytes.

-

G-protein Signaling: The activated GPR109A receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein, leading to the dissociation of the Gαi and Gβγ subunits.

-

Phospholipase A2 Activation: The signaling cascade downstream of GPR109A activation leads to the activation of phospholipase A2 (PLA2).

-

Arachidonic Acid Release: Activated PLA2 hydrolyzes membrane phospholipids to release arachidonic acid.

-

Prostaglandin Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins, primarily PGD2 and PGE2.

-

Vasodilation: PGD2 and PGE2 are released from the epidermal cells and diffuse to nearby dermal blood vessels. They bind to their respective receptors (DP1 for PGD2 and EP receptors for PGE2) on vascular smooth muscle cells, leading to relaxation and vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

In Vitro Skin Permeation Assay

This protocol is used to quantify the penetration of this compound through the skin.

Objective: To measure the flux of this compound across excised skin.

Apparatus: Franz diffusion cells.

Method:

-

Skin Preparation: Excised human or porcine skin is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Application: A known concentration of this compound in a suitable vehicle is applied to the skin surface in the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C to mimic physiological skin temperature. The fluid is continuously stirred.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed PBS.

-

Analysis: The concentration of this compound and its metabolite, nicotinic acid, in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of the permeated substance per unit area is plotted against time to determine the steady-state flux (Jss).

In Vivo Cutaneous Blood Flow Measurement

This protocol measures the vasodilatory effect of topically applied this compound in human volunteers.

Objective: To quantify the change in cutaneous blood flow following this compound application.

Apparatus: Laser Doppler Velocimetry (LDV) or Laser Speckle Contrast Imaging (LSCI).

Method:

-

Subject Acclimatization: Healthy volunteers are acclimatized in a temperature-controlled room for at least 30 minutes.

-

Baseline Measurement: Baseline skin blood flow is measured at the test site (e.g., forearm) using the LDV or LSCI probe.

-

Topical Application: A defined amount of the this compound formulation is applied to a specific area of the skin. A vehicle control is applied to a contralateral or adjacent site.

-

Continuous Monitoring: Cutaneous blood flow is continuously monitored at the application and control sites for a predetermined period (e.g., 60-120 minutes).

-

Data Acquisition: Blood flow is recorded as arbitrary perfusion units (APU).

-

Data Analysis: The change in blood flow from baseline is calculated and plotted over time. Parameters such as the time to onset of vasodilation, time to peak effect, and the area under the curve (AUC) of the response are determined to quantify the vasodilatory effect.

Prostaglandin Release Assay

This protocol is designed to measure the release of prostaglandins from cells or tissues in response to this compound (or its active metabolite).

Objective: To quantify the amount of PGD2 and PGE2 released upon stimulation.

Method:

-

Cell Culture/Tissue Preparation: A suitable cell line expressing GPR109A (e.g., cultured human Langerhans cells or keratinocytes) or excised skin tissue is prepared.

-

Stimulation: The cells or tissue are incubated with varying concentrations of nicotinic acid (as this compound is a prodrug) for a specific duration.

-

Supernatant/Media Collection: The cell culture supernatant or the incubation medium from the tissue is collected.

-

Prostaglandin Quantification: The concentration of PGD2 and PGE2 in the collected samples is measured using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The amount of prostaglandin released is normalized to the cell number or tissue weight and compared to unstimulated controls to determine the dose-response relationship.

Conclusion

This compound serves as an effective topical prodrug for nicotinic acid, eliciting a localized vasodilatory response through the activation of the GPR109A receptor and subsequent prostaglandin synthesis. While specific quantitative pharmacological data for this compound remains to be fully elucidated, the well-characterized mechanism of action of its active metabolite and analogs provides a strong foundation for its application and for future research. The experimental protocols detailed in this guide offer robust methods for further investigation into the pharmacokinetics and pharmacodynamics of this compound and other nicotinic acid esters. A deeper understanding of these aspects will facilitate the optimization of existing formulations and the development of new therapeutic agents targeting the GPR109A pathway for various dermatological and vascular conditions.

References

- 1. mmsl.cz [mmsl.cz]

- 2. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Propyl Nicotinate in Vasodilation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl nicotinate, an ester of nicotinic acid, is a potent topical vasodilator. Its ability to induce localized cutaneous erythema (redness) by increasing microcirculatory blood flow makes it a valuable compound for studying the mechanisms of vasodilation and for evaluating the efficacy of transdermal drug delivery systems. The primary mechanism of action for nicotinic acid esters involves the synthesis and release of prostaglandins, which act on vascular smooth muscle to cause relaxation and increased blood flow.[1][2][3] This document provides detailed experimental protocols for assessing this compound-induced vasodilation both in vivo and in vitro, summarizes key quantitative data from studies on related compounds, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action

Topically applied this compound penetrates the stratum corneum and reaches the viable epidermis and dermis. Here, it stimulates cells to synthesize and release vasodilator prostaglandins, primarily Prostaglandin E2 (PGE2).[4][5] These prostaglandins then act on receptors on adjacent vascular smooth muscle cells, leading to relaxation and an increase in cutaneous blood flow. A secondary pathway involving local sensory nerves also contributes to the overall vasodilatory response. Notably, studies have shown that the nitric oxide (NO) pathway does not appear to be significantly involved in the vasodilation induced by nicotinic acid esters.

Signaling Pathway for this compound-Induced Vasodilation

Figure 1: Signaling pathway of topically applied this compound inducing vasodilation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on various nicotinic acid esters. This data provides a reference for expected outcomes in studies with this compound.

Table 1: In Vivo Vasodilation Response to Nicotinic Acid Esters